molecular formula C10H15NO2S2 B4719438 N-[2-(benzylthio)ethyl]methanesulfonamide

N-[2-(benzylthio)ethyl]methanesulfonamide

Cat. No. B4719438
M. Wt: 245.4 g/mol
InChI Key: BYQSIESEOFLJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylthio)ethyl]methanesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[2-(benzylthio)ethyl]methanesulfonamide is not yet fully understood. However, studies have shown that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can result in a decrease in the pH of the tumor microenvironment. This decrease in pH can inhibit the growth of cancer cells and increase their susceptibility to chemotherapy.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in the pH of the tumor microenvironment. It has also been shown to inhibit the activity of carbonic anhydrase, which can result in a decrease in the production of bicarbonate ions. In addition, it has been shown to have anti-tumor activity and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(benzylthio)ethyl]methanesulfonamide in lab experiments is its potential as an anti-cancer agent. It has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. However, one of the limitations is that the mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions for the study of N-[2-(benzylthio)ethyl]methanesulfonamide. One of the main areas of focus is on understanding the mechanism of action and optimizing its use as an anti-cancer agent. In addition, it is also being studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential applications of N-[2-(benzylthio)ethyl]methanesulfonamide in these fields.

Scientific Research Applications

N-[2-(benzylthio)ethyl]methanesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-[2-(benzylthio)ethyl]methanesulfonamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-15(12,13)11-7-8-14-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQSIESEOFLJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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